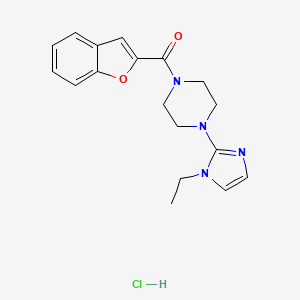

![molecular formula C25H28N4O3 B2589992 Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251623-28-5](/img/structure/B2589992.png)

Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

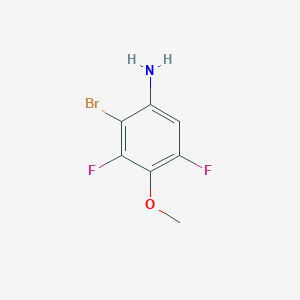

“Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate” is a chemical compound with the molecular formula C22H31N3O3S . It has an average mass of 417.565 Da and a monoisotopic mass of 417.208618 Da .

Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific information such as NMR spectroscopy or computational chemical data . Unfortunately, these details are not available in the search results.Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not specified in the available resources .Applications De Recherche Scientifique

Optical Nonlinear Properties

Ethyl 4-amino benzoate derivatives, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate, have been studied for their nonlinear refractive indices and optical limiting properties. These properties make them potential candidates for applications in optical limiters (Abdullmajed et al., 2021).

Hydrogen-Bonded Supramolecular Structures

Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrate the formation of hydrogen-bonded supramolecular structures. These structures have been observed in one, two, and three dimensions, providing insights into molecular assembly and potential applications in nanotechnology and materials science (Portilla et al., 2007).

Renewable PET Synthesis

Ethyl benzoate derivatives are key intermediates in the synthesis of renewable polyethylene terephthalate (PET). Research has focused on the reaction pathways and energetics involved in the conversion of ethylene and biomass-derived furans to produce biobased terephthalic acid precursors, a vital step in creating more sustainable plastic materials (Pacheco et al., 2015).

Chemo- and Diastereoselective Olefinic Oxidation

Ethyl 4-amino benzoate derivatives have been utilized in the synthesis of complex molecules like 1-deoxynojirimycin and 1-deoxyaltronojirimycin through chemo- and diastereoselective olefinic oxidation. These methods have significant implications in the field of synthetic organic chemistry, especially in the synthesis of biologically active compounds (Bagal et al., 2010).

Mécanisme D'action

The mechanism of action of this compound is not provided in the available resources.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-3-32-25(31)18-9-11-19(12-10-18)28-22-20-13-8-17(2)27-23(20)26-16-21(22)24(30)29-14-6-4-5-7-15-29/h8-13,16H,3-7,14-15H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRNLDURQJTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)

![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)

![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)

![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)